molecular formula C26H21NO3S B281677 N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide

Katalognummer: B281677
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: ZVIOPFPWHPKWNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide, also known as TH-302, is a small molecule drug that has gained significant attention in the field of cancer research. TH-302 is a prodrug that is activated under hypoxic conditions, making it a promising candidate for cancer therapy. In

Wirkmechanismus

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is a prodrug that is activated under hypoxic conditions. Once inside the hypoxic tumor environment, this compound is metabolized to form a cytotoxic alkylating agent that can induce DNA damage and cell death. The hypoxia-specific activation of this compound makes it an attractive candidate for cancer therapy as it can selectively target cancer cells while minimizing damage to normal tissues.
Biochemical and Physiological Effects:
This compound has been shown to have significant antitumor activity in preclinical studies. It has been demonstrated to induce tumor regression in various animal models of cancer, including pancreatic cancer, breast cancer, and glioblastoma. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is its hypoxia-specific activation, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It requires a hypoxic environment for activation, which can be challenging to replicate in vitro. Additionally, this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide research. One area of interest is the development of new prodrugs that can be activated under different conditions, such as acidic or enzymatic environments. Another area of interest is the combination of this compound with other cancer therapies to enhance its efficacy. Additionally, there is ongoing research to identify biomarkers that can predict patient response to this compound, which could help to personalize cancer treatment. Finally, there is interest in exploring the potential of this compound in combination with immunotherapy, as it may enhance the immune response to cancer cells.

Synthesemethoden

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide can be synthesized using a multi-step process that involves the reaction of 2-naphthalenesulfonyl chloride with 2-methyl-1,4-naphthoquinone to form the intermediate product, which is then reacted with 4-hydroxy-2-methylquinoline to obtain this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Wissenschaftliche Forschungsanwendungen

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer, including pancreatic cancer, soft tissue sarcoma, and glioblastoma. This compound is unique in that it is activated under hypoxic conditions, which are commonly found in solid tumors. This makes it a promising candidate for cancer therapy as it can selectively target cancer cells while sparing normal cells.

Eigenschaften

Molekularformel

C26H21NO3S

Molekulargewicht

427.5 g/mol

IUPAC-Name

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C26H21NO3S/c28-31(29,19-14-13-17-7-1-2-8-18(17)15-19)27-24-16-23-21-10-5-6-12-25(21)30-26(23)22-11-4-3-9-20(22)24/h1-4,7-9,11,13-16,27H,5-6,10,12H2

InChI-Schlüssel

ZVIOPFPWHPKWNY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

Kanonische SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.